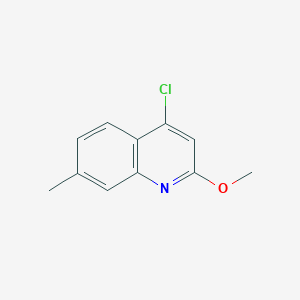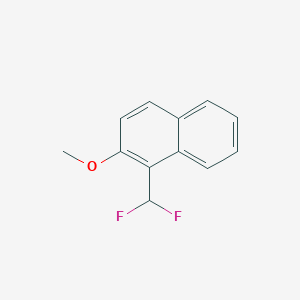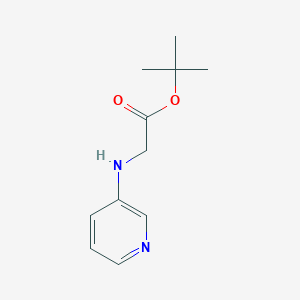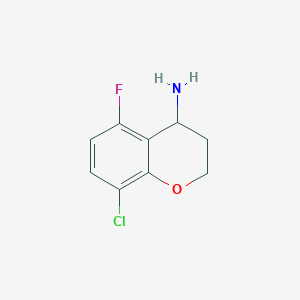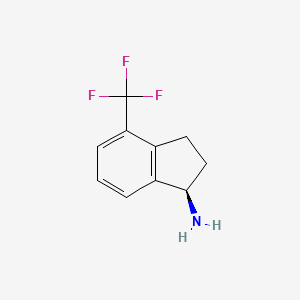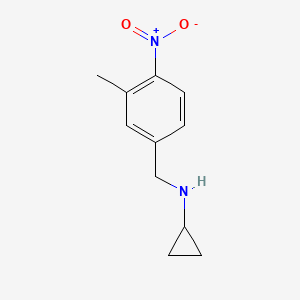
N-(3-Methyl-4-nitrobenzyl)cyclopropanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Methyl-4-nitrobenzyl)cyclopropanamine is an organic compound with the molecular formula C11H14N2O2 and a molecular weight of 206.24 g/mol This compound features a cyclopropane ring attached to a benzylamine moiety, which is further substituted with a methyl group and a nitro group on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methyl-4-nitrobenzyl)cyclopropanamine typically involves the following steps:
Nitration of Toluene: The starting material, toluene, undergoes nitration to form 4-nitrotoluene.
Formation of 3-Methyl-4-nitrobenzyl Bromide: 4-Nitrotoluene is then brominated to form 3-methyl-4-nitrobenzyl bromide.
Cyclopropanation: The final step involves the reaction of 3-methyl-4-nitrobenzyl bromide with cyclopropylamine under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Methyl-4-nitrobenzyl)cyclopropanamine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzylamine moiety can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Various nucleophiles such as halides, alcohols, or thiols under basic or acidic conditions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products Formed
Reduction: 3-Methyl-4-aminobenzylcyclopropanamine.
Substitution: Depending on the nucleophile, products such as 3-methyl-4-nitrobenzyl halides, ethers, or thioethers.
Oxidation: 3-Methyl-4-nitrobenzoic acid or 3-methyl-4-nitrobenzaldehyde.
Applications De Recherche Scientifique
N-(3-Methyl-4-nitrobenzyl)cyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mécanisme D'action
The mechanism of action of N-(3-Methyl-4-nitrobenzyl)cyclopropanamine is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its amine and nitro functional groups. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3,4-Dichlorobenzyl)cyclopropanamine: Similar structure but with dichloro substitution instead of methyl and nitro groups.
N-(3-Methyl-4-aminobenzyl)cyclopropanamine: Reduction product of N-(3-Methyl-4-nitrobenzyl)cyclopropanamine.
N-(3-Methyl-4-nitrobenzyl)cyclopropylamine: Similar structure but with a different amine substitution.
Uniqueness
This compound is unique due to the presence of both a nitro group and a cyclopropane ring, which confer distinct chemical reactivity and potential biological activity compared to its analogs .
Propriétés
Formule moléculaire |
C11H14N2O2 |
|---|---|
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
N-[(3-methyl-4-nitrophenyl)methyl]cyclopropanamine |
InChI |
InChI=1S/C11H14N2O2/c1-8-6-9(7-12-10-3-4-10)2-5-11(8)13(14)15/h2,5-6,10,12H,3-4,7H2,1H3 |
Clé InChI |
FIAGZXBARWZFHN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)CNC2CC2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


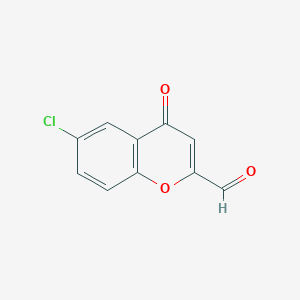
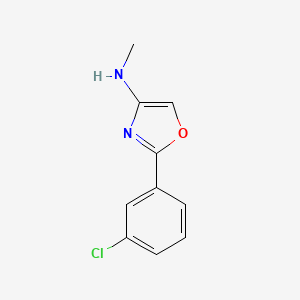
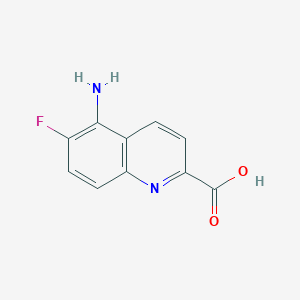

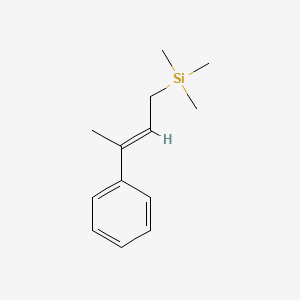
![N'-(Benzo[d]thiazol-2-yl)-N,N-dimethylformimidamide](/img/structure/B11896926.png)

